molecular formula C11H10N2O2S B13749093 2-Nitro-3-amino-5-p-tolylthiophene CAS No. 1021443-92-4

2-Nitro-3-amino-5-p-tolylthiophene

Cat. No.: B13749093
CAS No.: 1021443-92-4
M. Wt: 234.28 g/mol
InChI Key: YGTDFCIRFLHTMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-amino-5-p-tolylthiophene typically involves the nitration of 3-amino-5-p-tolylthiophene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-amino-5-p-tolylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-3-amino-5-p-tolylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-3-amino-5-p-tolylthiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-3-amino-5-p-tolylthiophene is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .

Properties

CAS No.

1021443-92-4

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-(4-methylphenyl)-2-nitrothiophen-3-amine

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)10-6-9(12)11(16-10)13(14)15/h2-6H,12H2,1H3

InChI Key

YGTDFCIRFLHTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(S2)[N+](=O)[O-])N

Origin of Product

United States

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